3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a sulfone (5,5-dioxido) moiety. The cyclohexyl-propanamide chain is attached to the pyrazole nitrogen, contributing to its hydrophobic character. Such structural motifs are common in kinase inhibitors or anti-inflammatory agents, where the sulfone group enhances solubility and the fluorophenyl ring modulates target affinity .
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-15-7-9-16(10-8-15)24-20(17-12-28(26,27)13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNHKKDDYYMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Cyclohexyl Group: This can be done via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the intermediate in the presence of a Lewis acid catalyst.
Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the intermediate reacts with a suitable amine under dehydrating conditions to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing heterocycles. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties can be investigated. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Variations
Key analogs and their distinguishing features:
| Compound | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 4-Fluorophenyl, sulfone, cyclohexyl-propanamide | High hydrophobicity; potential kinase inhibition |
| Analog A (from [Molecules 2010]) | Phenyl-hydrazine | Trifluoromethyl, dichlorophenyl | Improved metabolic stability |
| Analog B | Thienopyrazole | 4-Chlorophenyl, methylsulfonyl | Enhanced solubility (logP ~2.1) |
The cyclohexyl group in the target compound likely increases membrane permeability compared to Analog A’s trifluoromethyl group, which may improve oral bioavailability . The sulfone group in the target compound and Analog B both contribute to polar surface area, but the fluorophenyl substituent may offer better target selectivity over chlorophenyl analogs due to fluorine’s electronegativity .
Hydrogen Bonding and Crystallography
The sulfone and amide groups in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and protein-ligand interactions. Etter’s graph set analysis (as discussed in ) predicts a D (donor) motif for the amide N–H and sulfone O atoms, stabilizing the solid-state structure. In contrast, Analog A’s hydrazine group forms weaker C=O⋯H–N interactions, leading to less predictable crystallization behavior .
Biological Activity
3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C21H27N3O3S
Molecular Weight: 401.5 g/mol
IUPAC Name: 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core has been shown to engage with various enzymes and receptors, potentially modulating their activity. Such interactions may lead to alterations in cellular processes such as signal transduction and gene expression.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have demonstrated inhibitory effects on cancer cell proliferation. A study highlighted that certain derivatives showed IC50 values below 0.4 μM against non-small cell lung cancer (NSCLC) cell lines, indicating strong anti-proliferative activity .
2. Anti-inflammatory Effects
The inhibition of phosphodiesterase 4 (PDE4) by compounds related to this class can elevate intracellular cAMP levels, leading to reduced expression of pro-inflammatory cytokines like TNF and IL-17 . This suggests a potential use in treating inflammatory diseases.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation.
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations (IC50 values ranging from 0.25 μM to 0.5 μM), particularly in breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Inhibition of Inflammatory Responses
A separate study evaluated the compound's effect on inflammatory markers in vitro. Treatment with the compound resulted in a marked decrease in the production of inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).
Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | IC50 < 0.4 μM against NSCLC |
| Study B | Assess anti-inflammatory effects | Reduced TNF and IL-17 levels |
| Study C | Investigate antimicrobial properties | Effective against several bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
